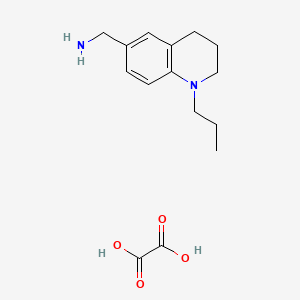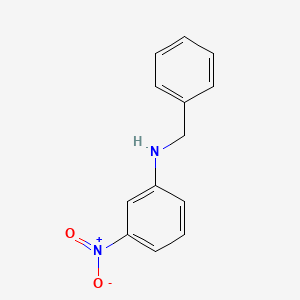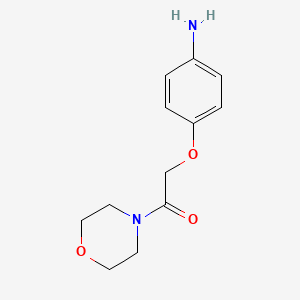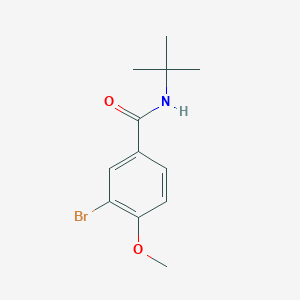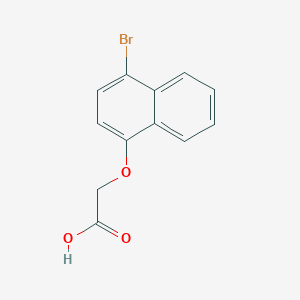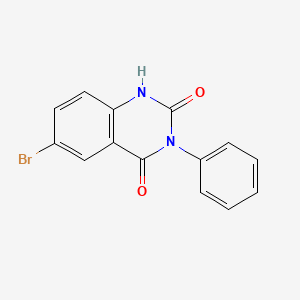
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves Biginelli-type cyclocondensation reactions or modifications thereof, providing a pathway to structurally diverse compounds. For instance, a study detailed the crystal structure of a related hydroquinazoline derivative obtained from a Biginelli-type reaction, showcasing the method's utility in synthesizing complex quinazoline structures (Candan et al., 2001). Furthermore, ene-type reactions and cycloaddition have been employed in the synthesis of various quinazoline derivatives, indicating the versatility of synthetic approaches for these compounds (Bottomley et al., 1980).
Molecular Structure Analysis
Quinazoline derivatives display a wide range of molecular structures, often characterized by single crystal X-ray diffraction. For example, the crystal structure of a bromo-methyl derivative of 2-phenyl-2H-indazole-4,7-dione revealed its monoclinic space group and molecular dimensions, providing insights into the structural characteristics of these compounds (Nan'ya et al., 1987).
Chemical Reactions and Properties
The reactivity of quinazoline derivatives towards nucleophiles, reduction agents, and during cycloaddition reactions has been extensively studied. For example, the interaction of a chlorosulfonyl quinazoline derivative with nucleophilic reagents was investigated, highlighting the compound's reactivity and potential for further functionalization (Kuryazov et al., 2010).
Physical Properties Analysis
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, provide detailed information on the physical properties of quinazoline derivatives. These studies offer insights into molecular vibrations, helping elucidate the compounds' structure and bonding characteristics (Sebastian et al., 2015).
Applications De Recherche Scientifique
Synthesis and Interaction with Nucleophilic Reagents :
- 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione has been used as a starting material in the synthesis of other chemical compounds. For instance, its interaction with chlorosulfonic acid led to the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione. This compound further interacted with various nucleophilic reagents, such as water, alcohols, and ammonia, yielding a range of 6-bromo-8X-quinazoline-2,4(1H,3H)-diones (Kuryazov et al., 2010).
Potential Antitumor Agents :
- Novel derivatives of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antitumor activity. Some of these compounds showed significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, indicating their potential as antitumor agents (Al-Romaizan et al., 2019).
Structural and Spectroscopic Analysis :
- The crystal structure of derivatives of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione has been determined using techniques like X-ray crystallography. Such studies are crucial for understanding the molecular conformation and properties of these compounds, which can have implications in drug design and materials science (El-Azab et al., 2021).
Synthesis of Other Quinazoline Derivatives :
- Research has been conducted on the synthesis of various quinazoline derivatives using 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione as a precursor. These derivatives have been evaluated for their potential pharmacological activities, such as antimycobacterial activity, highlighting the versatility of this compound in medicinal chemistry (Waisser et al., 2001).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with quinazoline derivatives can vary widely, depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for any specific compound for detailed safety information1.
Orientations Futures
The study of quinazoline derivatives is a vibrant field of research, with new compounds being synthesized and tested for biological activity. Future directions may include the development of new synthetic methods, the discovery of new biological targets, and the development of quinazoline-based drugs1.
Propriétés
IUPAC Name |
6-bromo-3-phenyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALJORMIHEMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352089 | |
| Record name | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
23965-11-9 | |
| Record name | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)

